4-Methylpiperazinyl 2-((2-((4-methylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone dihydrochloride
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Overview
Description
4-Methylpiperazinyl 2-((2-((4-methylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone dihydrochloride is a complex organic compound that features a piperazine ring, a disulfide bond, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpiperazinyl 2-((2-((4-methylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone dihydrochloride typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups that are later removed .
Industrial Production Methods
Techniques such as parallel solid-phase synthesis and photocatalytic synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Methylpiperazinyl 2-((2-((4-methylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone dihydrochloride can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfide bond can yield sulfoxides, while reduction of the ketone group can yield alcohols .
Scientific Research Applications
4-Methylpiperazinyl 2-((2-((4-methylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: May be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-Methylpiperazinyl 2-((2-((4-methylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The disulfide bond can form reversible covalent bonds with thiol groups in proteins, potentially altering their function. The piperazine ring may also interact with specific receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1-piperazinyl)methyl benzylamine
- 2-(4-Methyl-1-piperazinyl)-1-(4-(phenylthio)phenyl)ethanone dihydrochloride
- 4-(N-Methylpiperazinyl)methyl benzoic acid
Uniqueness
4-Methylpiperazinyl 2-((2-((4-methylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone dihydrochloride is unique due to its combination of a piperazine ring, disulfide bond, and ketone group.
Properties
CAS No. |
98051-88-8 |
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Molecular Formula |
C24H32Cl2N4O2S2 |
Molecular Weight |
543.6 g/mol |
IUPAC Name |
[2-[[2-(4-methylpiperazine-1-carbonyl)phenyl]disulfanyl]phenyl]-(4-methylpiperazin-1-yl)methanone;dihydrochloride |
InChI |
InChI=1S/C24H30N4O2S2.2ClH/c1-25-11-15-27(16-12-25)23(29)19-7-3-5-9-21(19)31-32-22-10-6-4-8-20(22)24(30)28-17-13-26(2)14-18-28;;/h3-10H,11-18H2,1-2H3;2*1H |
InChI Key |
COAYSQCJMCUCCW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)N4CCN(CC4)C.Cl.Cl |
Origin of Product |
United States |
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